molecular formula C11H12O4 B3050528 1,3-Benzodioxole-5-acetic acid, ethyl ester CAS No. 26664-86-8

1,3-Benzodioxole-5-acetic acid, ethyl ester

Cat. No. B3050528
CAS RN: 26664-86-8
M. Wt: 208.21 g/mol
InChI Key: AAPLOOSRPPYKGO-UHFFFAOYSA-N
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Patent
US06207686B1

Procedure details

To a solution of 3,4-methylenedioxyphenylacetic acid (10 g) in ethanol (100 ml) was added conc. sulfuric acid (3 ml). After being refluxed for 90 minutes, the mixture was concentrated in vacuo. The residue was dissolved in diethyl ether (150 ml). The solution was washed with 1M aqueous sodium bicarbonate solution and brine successively and dried over magnesium sulfate, and concentrated in vacuo to give ethyl 3,4-methylenedioxyphenylacetate (11.0 g) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=2[O:2]1.S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12])=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 90 minutes
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (150 ml)
WASH
Type
WASH
Details
The solution was washed with 1M aqueous sodium bicarbonate solution and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.